![molecular formula C10H22O8S2 B14399241 [(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid CAS No. 87338-23-6](/img/structure/B14399241.png)
[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid
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Overview
Description
[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid is a chemical compound with a unique structure that combines a cyclohexene ring with hydroxymethyl groups and methanesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid typically involves the following steps:
Cyclohexene Derivative Formation: The initial step involves the formation of a cyclohexene derivative with hydroxymethyl groups. This can be achieved through various organic synthesis techniques, including the use of Grignard reagents or organolithium compounds.
Methanesulfonic Acid Addition: The next step involves the addition of methanesulfonic acid to the cyclohexene derivative. This step requires careful control of reaction conditions, including temperature and pH, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups and methanesulfonic acid moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A similar compound with a cyclohexane ring and a hydroxyl group.
Methanesulfonic Acid: A simple sulfonic acid with various industrial applications.
Cyclohexene: A basic cyclohexene ring without additional functional groups.
Uniqueness
[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid is unique due to its combination of a cyclohexene ring with hydroxymethyl groups and methanesulfonic acid. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
87338-23-6 |
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Molecular Formula |
C10H22O8S2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C8H14O2.2CH4O3S/c9-5-7-3-1-2-4-8(7)6-10;2*1-5(2,3)4/h1-2,7-10H,3-6H2;2*1H3,(H,2,3,4)/t7-,8-;;/m0../s1 |
InChI Key |
MXFBOILSNGZFLT-FOMWZSOGSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C=CC[C@H]([C@@H]1CO)CO |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1C=CCC(C1CO)CO |
Origin of Product |
United States |
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